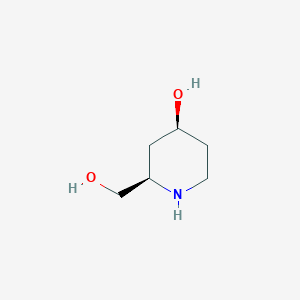
N-(2,2,2-Trichloro-1-(3-(2-nitro-phenyl)-thioureido)-ethyl)-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2,2-Trichloro-1-(3-(2-nitro-phenyl)-thioureido)-ethyl)-acetamide is a complex organic compound that features a trichloromethyl group, a nitrophenyl group, and a thioureido linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-Trichloro-1-(3-(2-nitro-phenyl)-thioureido)-ethyl)-acetamide typically involves multiple steps:
Formation of the Trichloromethyl Intermediate: This can be achieved by reacting a suitable precursor with trichloromethyl reagents under controlled conditions.
Introduction of the Nitro Group: The nitrophenyl group can be introduced through nitration reactions, often using nitric acid or other nitrating agents.
Thioureido Linkage Formation: This step involves the reaction of the intermediate with thiourea or its derivatives under specific conditions to form the thioureido linkage.
Acetylation: The final step is the acetylation of the intermediate to form the acetamide group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitrophenyl group.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: Various substitution reactions could occur, particularly at the trichloromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or other nucleophiles.
Major Products
Oxidation: Products may include nitro derivatives or carboxylic acids.
Reduction: Products may include amines or hydroxylamines.
Substitution: Products depend on the nucleophile used but could include various substituted derivatives.
Aplicaciones Científicas De Investigación
N-(2,2,2-Trichloro-1-(3-(2-nitro-phenyl)-thioureido)-ethyl)-acetamide may have applications in:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action would depend on the specific application. In biological systems, it might interact with specific molecular targets such as enzymes or receptors, affecting their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparación Con Compuestos Similares
Similar compounds might include other thioureido derivatives or nitrophenyl compounds. Compared to these, N-(2,2,2-Trichloro-1-(3-(2-nitro-phenyl)-thioureido)-ethyl)-acetamide may offer unique properties such as higher reactivity, specific biological activity, or improved stability.
List of Similar Compounds
- This compound
- N-(2,2,2-Trichloro-1-(3-(2-nitro-phenyl)-thioureido)-ethyl)-formamide
- N-(2,2,2-Trichloro-1-(3-(2-nitro-phenyl)-thioureido)-ethyl)-propionamide
Propiedades
Fórmula molecular |
C11H11Cl3N4O3S |
|---|---|
Peso molecular |
385.7 g/mol |
Nombre IUPAC |
N-[2,2,2-trichloro-1-[(2-nitrophenyl)carbamothioylamino]ethyl]acetamide |
InChI |
InChI=1S/C11H11Cl3N4O3S/c1-6(19)15-9(11(12,13)14)17-10(22)16-7-4-2-3-5-8(7)18(20)21/h2-5,9H,1H3,(H,15,19)(H2,16,17,22) |
Clave InChI |
ZNKWACYHILXUCL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC=C1[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{5-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11710769.png)




![3-hydroxy-N'-{(E)-[5-(2-nitrophenyl)-2-furyl]methylidene}-2-naphthohydrazide](/img/structure/B11710806.png)

![N-[2,2,2-trichloro-1-({[(4-nitrophenyl)amino]carbonothioyl}amino)ethyl]-2-furamide](/img/structure/B11710815.png)
![(2E)-3-(4-methoxyphenyl)-2-[(E)-morpholine-4-carbonyl]prop-2-enenitrile](/img/structure/B11710833.png)
![(5E)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B11710836.png)
![phenyl 4-{[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoate](/img/structure/B11710844.png)

